molecular formula C16H10ClN3OS B14998972 4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B14998972
M. Wt: 327.8 g/mol
InChI Key: GQALNAMBHXWYEI-UHFFFAOYSA-N
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Description

4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 2-chlorophenyl group, a 1,3,4-oxadiazole ring, and a benzonitrile moiety

Preparation Methods

The synthesis of 4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the 2-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a 2-chlorophenyl derivative, often through a nucleophilic substitution reaction.

    Attachment of the benzonitrile moiety:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound’s ability to modulate biological pathways has made it a valuable tool in studying cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can be compared with other similar compounds, such as:

    4-({[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile: This compound shares a similar structural framework but differs in the nature of the heterocyclic ring and the substituents.

  • 4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile : Another structurally related compound, which also features a different heterocyclic ring system.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring, the 2-chlorophenyl group, and the benzonitrile moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClN3OS

Molecular Weight

327.8 g/mol

IUPAC Name

4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C16H10ClN3OS/c17-14-4-2-1-3-13(14)15-19-20-16(21-15)22-10-12-7-5-11(9-18)6-8-12/h1-8H,10H2

InChI Key

GQALNAMBHXWYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

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